(R)-2-hydroxybutane-1,2,4-tricarboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H7O7-3 |
|---|---|
Molecular Weight |
203.13 g/mol |
IUPAC Name |
(2R)-2-hydroxybutane-1,2,4-tricarboxylate |
InChI |
InChI=1S/C7H10O7/c8-4(9)1-2-7(14,6(12)13)3-5(10)11/h14H,1-3H2,(H,8,9)(H,10,11)(H,12,13)/p-3/t7-/m1/s1 |
InChI Key |
XKJVEVRQMLKSMO-SSDOTTSWSA-K |
Isomeric SMILES |
C(C[C@@](CC(=O)[O-])(C(=O)[O-])O)C(=O)[O-] |
Canonical SMILES |
C(CC(CC(=O)[O-])(C(=O)[O-])O)C(=O)[O-] |
Synonyms |
homocitrate homocitric acid |
Origin of Product |
United States |
Biosynthetic Pathways and Metabolic Interconnections of R 2 Hydroxybutane 1,2,4 Tricarboxylate
The α-Aminoadipate Pathway of Lysine (B10760008) Biosynthesis
In many fungi, yeasts, and certain bacteria, the synthesis of L-lysine occurs via the α-aminoadipate (AAA) pathway. wikipedia.orgwikiwand.com This pathway is distinct from the diaminopimelate (DAP) pathway found in bacteria and plants. acs.orgnih.gov (R)-2-hydroxybutane-1,2,4-tricarboxylate is a central figure in the initial phase of the AAA pathway.
Role as a Key Metabolic Intermediate
The formation of this compound marks the first committed step in the α-aminoadipate pathway, positioning it as a critical metabolic intermediate. nih.govwikimedia.org The synthesis of this molecule from precursors derived from central metabolism initiates a series of enzymatic reactions that ultimately lead to the production of α-aminoadipate, the precursor from which the pathway derives its name. wikipedia.orgnih.gov This initial product, homocitrate, is subsequently isomerized to homoisocitrate through the action of homoaconitase. nih.govresearchgate.net This isomerization is a necessary step to facilitate the subsequent oxidative decarboxylation that continues the pathway toward lysine. nih.gov
Homocitrate Synthase (EC 2.3.3.14)-Catalyzed Formation of this compound
The synthesis of this compound is catalyzed by the enzyme homocitrate synthase (HCS). nih.govwikipedia.org This enzyme belongs to the family of transferases and is a key regulatory point in the lysine biosynthetic pathway. wikipedia.orgnih.govnih.gov
Homocitrate synthase catalyzes the condensation of acetyl-coenzyme A (acetyl-CoA) and 2-oxoglutarate (α-ketoglutarate) to form this compound and coenzyme A (CoA). nih.govwikipedia.orgqmul.ac.uk This reaction, which also involves the utilization of a water molecule, is an aldol-type condensation. wikipedia.orgnih.gov The systematic name for this enzyme class is acetyl-CoA:2-oxoglutarate C-acetyltransferase (thioester-hydrolysing, carboxymethyl forming). wikipedia.orgqmul.ac.uk
The reaction can be summarized as follows: Acetyl-CoA + 2-Oxoglutarate + H₂O ⇌ this compound + CoA wikipedia.orgqmul.ac.uk
In Saccharomyces cerevisiae, the kinetic mechanism of homocitrate synthase follows a predominantly ordered Bi-Bi reaction model, where 2-oxoglutarate binds to the enzyme first, followed by acetyl-CoA. acs.orgnih.gov After the chemical transformation, CoA is released before this compound. acs.orgnih.gov
Interactive Data Table: Substrates and Products of Homocitrate Synthase
| Role | Compound Name | Chemical Formula |
| Substrate | Acetyl-CoA | C₂₃H₃₈N₇O₁₇P₃S |
| Substrate | 2-Oxoglutarate | C₅H₆O₅ |
| Substrate | Water | H₂O |
| Product | This compound | C₇H₁₀O₇ |
| Product | Coenzyme A | C₂₁H₃₆N₇O₁₆P₃S |
The substrates for the homocitrate synthase reaction, acetyl-CoA and 2-oxoglutarate, are key intermediates in central carbon metabolism. Acetyl-CoA is a central metabolite derived from various catabolic pathways, including glycolysis and fatty acid oxidation, and serves as a primary building block for numerous biosynthetic processes. 2-oxoglutarate is a key intermediate in the citric acid cycle (Krebs cycle). nih.gov The integration of these two fundamental metabolites by homocitrate synthase effectively channels carbon from central metabolism into the dedicated pathway for lysine biosynthesis. nih.gov
The expression of homocitrate synthase is under genetic control, with different genes encoding this enzyme in various organisms.
nifV : In some nitrogen-fixing bacteria, such as Azotobacter vinelandii, the nifV gene encodes for a homocitrate synthase. nih.govnih.govuniprot.org This enzyme is crucial for the biosynthesis of the iron-molybdenum cofactor (FeMo-co) of nitrogenase, where homocitrate is an essential component. nih.govmdpi.com
LYS20 and LYS21 : In the yeast Saccharomyces cerevisiae, there are two isozymes of homocitrate synthase, encoded by the paralogous genes LYS20 and LYS21. nih.govnih.govyeastgenome.org These genes arose from a whole-genome duplication event. yeastgenome.org While deletion of either gene alone does not result in lysine auxotrophy, the double-null mutant requires lysine for growth. nih.govyeastgenome.orgyeastgenome.org The two isoforms exhibit different kinetic properties and sensitivities to feedback inhibition by lysine, with Lys21 being more strongly inhibited. nih.govnih.gov Studies have shown that the Lys20 isoform exerts a greater control over the flux of the lysine biosynthesis pathway. nih.gov Interestingly, Lys20 has also been implicated in nuclear functions related to chromatin regulation and DNA damage repair, independent of its catalytic activity in lysine synthesis. nih.gov
Interactive Data Table: Genes Encoding Homocitrate Synthase
| Gene Name | Organism Example | Function |
| nifV | Azotobacter vinelandii | Encodes homocitrate synthase for nitrogenase cofactor biosynthesis. nih.govuniprot.org |
| LYS20 | Saccharomyces cerevisiae | Encodes a homocitrate synthase isozyme for lysine biosynthesis; also involved in DNA repair. nih.govyeastgenome.org |
| LYS21 | Saccharomyces cerevisiae | Encodes a homocitrate synthase isozyme for lysine biosynthesis. nih.govyeastgenome.org |
Coenzyme B Biosynthesis in Methanogenic Archaea
Beyond its role in lysine synthesis, this compound is also a key player in the biosynthesis of coenzyme B (7-mercaptoheptanoylthreoninephosphate) in methanogenic archaea. qmul.ac.uknih.gov Coenzyme B is an essential coenzyme required for the final step of methanogenesis, where it acts as an electron donor. wikipedia.org
In this pathway, a series of 2-oxoacid elongation reactions are utilized to synthesize 2-oxosuberate, a precursor to the 7-mercaptoheptanoate moiety of coenzyme B. nih.gov The process begins with the condensation of acetyl-CoA and 2-oxoglutarate to produce (R)-homocitrate, catalyzed by homocitrate synthase. nih.gov This is the same initial reaction as in the α-aminoadipate pathway. Subsequently, a methanogen homoaconitase catalyzes both the dehydration of (R)-homocitrate to cis-homoaconitate and its subsequent hydration to form homoisocitrate, which is then further processed in the pathway. qmul.ac.uknih.gov
Methanogen Homoaconitase (EC 4.2.1.114)-Mediated Reactions
This compound, also known as (R)-homocitrate, is a key intermediate in the biosynthesis of coenzyme B in methanogenic archaea. qmul.ac.ukwikipedia.org Its metabolism is primarily mediated by the enzyme methanogen homoaconitase (EC 4.2.1.114), a [4Fe-4S] cluster-containing enzyme with the systematic name this compound hydro-lyase. qmul.ac.ukgenome.jp This enzyme is distinct from other homoaconitases in its catalytic capability. nih.govresearchgate.net
The isomerization process does not occur in a single step but rather through a sequence of dehydration and hydration reactions, both of which are catalyzed by methanogen homoaconitase. qmul.ac.ukwikipedia.org
Dehydration: The first step involves the removal of a water molecule from this compound to form the intermediate (Z)-but-1-ene-1,2,4-tricarboxylate, also known as cis-homoaconitate. qmul.ac.ukgenome.jp
Reaction: this compound ⇌ (Z)-but-1-ene-1,2,4-tricarboxylate + H₂O. qmul.ac.ukwikipedia.org
Hydration: The second step is the hydration of the cis-homoaconitate intermediate to produce the final product, (1R,2S)-1-hydroxybutane-1,2,4-tricarboxylate. qmul.ac.ukgenome.jp
Reaction: (Z)-but-1-ene-1,2,4-tricarboxylate + H₂O ⇌ (1R,2S)-1-hydroxybutane-1,2,4-tricarboxylate. qmul.ac.ukwikipedia.org
This bifunctional catalytic activity is a defining characteristic of the methanogen enzyme. nih.gov
Methanogen homoaconitase exhibits a notable substrate promiscuity, allowing it to act on molecules that are structurally similar to its primary substrate but possess longer carbon chains. qmul.ac.uknih.gov The enzyme from M. jannaschii has been shown to effectively catalyze the hydration of elongated homologs of cis-homoaconitate, including the physiological substrates dihomoaconitate and trihomoaconitate. qmul.ac.ukgenome.jpnih.gov It can even act on the non-physiological substrate tetrahomoaconitate. qmul.ac.ukgenome.jpnih.gov
Despite this flexibility with longer-chain molecules, the enzyme is specific in other ways; it cannot utilize cis-aconitate (the substrate in the citric acid cycle) or threo-DL-isocitrate as substrates. qmul.ac.ukgenome.jp The broad specificity for elongated homologs is crucial for its role in the iterative 2-oxoacid elongation pathway that produces coenzyme B. nih.govresearchgate.net The variation in substrate specificity among related enzymes has been correlated with the amino acid sequences of a flexible loop in the enzyme's small subunit. nih.govacs.org
| Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |
|---|---|---|---|
| cis-Homoaconitate | 1.5 ± 0.1 | 24 ± 4 | 6.3 × 10⁴ |
| cis-(Homo)₂aconitate | 2.8 ± 0.2 | 22 ± 4 | 1.3 × 10⁵ |
| cis-(Homo)₃aconitate | 5.8 ± 0.3 | 28 ± 4 | 2.1 × 10⁵ |
| cis-(Homo)₄aconitate | 12 ± 1 | 110 ± 20 | 1.1 × 10⁵ |
Functional Relationship with Homoaconitate Hydratase (EC 4.2.1.36)
The function of methanogen homoaconitase (EC 4.2.1.114) is often compared to that of homoaconitate hydratase (EC 4.2.1.36), an enzyme involved in the lysine biosynthesis pathway in organisms like yeast and some bacteria. nih.govwikipedia.org While both are hydro-lyases that act on similar substrates, a critical functional distinction exists. qmul.ac.ukgenome.jp
Homoaconitate hydratase (EC 4.2.1.36) is known to catalyze only the hydration of (Z)-but-1-ene-1,2,4-tricarboxylate (cis-homoaconitate) to form (1R,2S)-1-hydroxybutane-1,2,4-tricarboxylate (homoisocitrate). nih.govwikipedia.orgqmul.ac.uk It does not effectively catalyze the preceding dehydration of (R)-homocitrate. researchgate.netqmul.ac.uk
In contrast, methanogen homoaconitase is bifunctional, catalyzing both the dehydration of (R)-homocitrate to cis-homoaconitate and the subsequent hydration of cis-homoaconitate to homoisocitrate. qmul.ac.ukgenome.jpexpasy.org This makes the methanogen enzyme capable of performing the complete isomerization, whereas the classical homoaconitate hydratase performs only the second step of this conversion. nih.gov
Integration within Global Metabolic Networks
The reactions involving this compound are not isolated events but are integrated into broader metabolic frameworks, particularly those involving the synthesis and modification of organic acids.
The biosynthesis of this compound and its subsequent isomerization are integral parts of a 2-oxoacid (or 2-oxocarboxylic acid) elongation pathway. nih.govmodelseed.org This pathway is mechanistically analogous to the first steps of the citric acid cycle. It begins with the condensation of acetyl-CoA and a 2-oxoacid; in this case, 2-oxoglutarate, to form this compound (homocitrate). modelseed.org
Following its isomerization to homoisocitrate by methanogen homoaconitase, the product is oxidatively decarboxylated by a dehydrogenase to yield the next 2-oxoacid in the series, 2-oxoadipate. nih.govresearchgate.net This process can be repeated, with 2-oxoadipate being elongated to 2-oxopimelate, and subsequently to 2-oxosuberate, completing three iterations of the elongation pathway necessary for coenzyme B synthesis. nih.govresearchgate.netnih.gov This directly connects the metabolism of this compound to the pool of 2-oxocarboxylic acids, which are themselves central metabolites linked to amino acid synthesis and the tricarboxylic acid cycle. modelseed.orgresearchgate.net The link to pyruvate (B1213749) metabolism is established through 2-oxoglutarate, a key intermediate of the TCA cycle which is directly supplied by metabolites derived from pyruvate. modelseed.org
Involvement in Carbon Chain Elongation Modules
This compound, commonly known as homocitrate, is a key player in carbon chain elongation, primarily recognized for its role in the biosynthesis of the amino acid lysine via the α-aminoadipate (AAA) pathway in many fungi, certain bacteria, and archaea. asm.orgnih.gov The formation of homocitrate is the first and committed step in this pathway. nih.govresearchgate.net This reaction, catalyzed by homocitrate synthase (HCS), involves the condensation of acetyl-CoA and α-ketoglutarate, effectively elongating the carbon chain of α-ketoglutarate by two carbons. asm.orgwikipedia.org
The enzymatic reaction is a mixed aldol-Claisen condensation, where the acetyl group from acetyl-CoA is transferred to 2-oxoglutarate to form homocitrate. nih.gov This process is analogous to the citrate (B86180) synthase reaction in the Krebs cycle. However, the enzymes and their regulation are distinct. nih.gov In organisms like Saccharomyces cerevisiae, this step is a critical regulatory point, with homocitrate synthase activity being subject to feedback inhibition by the end product, lysine. asm.orgnih.gov
The modular nature of this biosynthetic pathway is evident in the sequential enzymatic reactions that further elongate and modify the carbon backbone, ultimately leading to lysine. While not part of a classical polyketide synthase (PKS) or fatty acid synthase (FAS) assembly line, the principle of iterative carbon chain extension is fundamental to the AAA pathway initiated by homocitrate formation.
Interplay with Nitrogen Fixation Pathways (e.g., FeMo Cofactor of Nitrogenase)
A pivotal role for this compound is its function as an integral component of the iron-molybdenum cofactor (FeMo-co) of nitrogenase, the enzyme complex responsible for biological nitrogen fixation. nih.govproquest.comnih.gov This intricate metal cluster is essential for the reduction of atmospheric nitrogen (N₂) to ammonia.
Research has definitively established that homocitrate is an endogenous ligand to the molybdenum atom within the FeMo cofactor. nih.govpnas.orgacs.org Its presence is crucial for the proper assembly and function of the nitrogenase enzyme. The biosynthesis of homocitrate for this purpose is catalyzed by a specific homocitrate synthase, often encoded by the nifV gene in nitrogen-fixing bacteria like Klebsiella pneumoniae and Azotobacter vinelandii. nih.govproquest.com
The incorporation of homocitrate into the FeMo-co is a critical step in the cofactor's maturation process, which occurs on a scaffold protein complex, often NifEN. pnas.orgacs.org Studies have shown that in the absence of homocitrate, or when it is replaced by other organic acids like citrate, an aberrant FeMo cofactor is formed. nih.govproquest.com This altered cofactor results in a nitrogenase enzyme with significantly impaired N₂ reduction capabilities, although it may retain the ability to reduce other substrates like acetylene. nih.govproquest.com This highlights the specific and indispensable role of the homocitrate ligand in determining the substrate specificity and catalytic efficiency of nitrogenase. proquest.com
Metabolic Context in Diverse Biological Systems
Presence and Biosynthesis in Microbial Organisms (Bacteria, Yeast, Fungi, Archaea)
This compound is synthesized by a wide array of microbial life, where it primarily participates in two major metabolic pathways: lysine biosynthesis and nitrogen fixation.
Bacteria: In nitrogen-fixing bacteria such as Klebsiella pneumoniae and Azotobacter vinelandii, homocitrate is synthesized by the NifV protein as a crucial component of the FeMo cofactor of nitrogenase. nih.govproquest.com Some bacteria also utilize the α-aminoadipate pathway for lysine biosynthesis, and thus produce homocitrate as the initial intermediate. asm.org
Yeast and Fungi: In yeasts like Saccharomyces cerevisiae and other fungi, including human pathogens such as Candida albicans and Aspergillus fumigatus, homocitrate is the first intermediate in the α-aminoadipate pathway for lysine biosynthesis. asm.orgnih.govresearchgate.net The enzyme responsible, homocitrate synthase, is a key regulatory point in this pathway and is often subject to feedback inhibition by lysine. asm.orgnih.gov Interestingly, in S. cerevisiae, homocitrate synthase has been found to be localized in the nucleus, suggesting potential additional roles beyond amino acid synthesis. nih.govnih.gov
Archaea: Certain archaea, including the hyperthermophilic archaeon Sulfolobus acidocaldarius, also synthesize lysine via the α-aminoadipate pathway. nih.govresearchgate.net In these organisms, a novel type of homocitrate synthase has been identified, which is also regulated by lysine. nih.gov This indicates the ancient evolutionary origins of this metabolic pathway.
The following table summarizes the primary role of this compound in different microbial groups.
| Microbial Group | Primary Metabolic Pathway Involving this compound | Key Enzyme |
| Bacteria (Nitrogen-fixing) | Nitrogen Fixation (FeMo Cofactor Component) | Homocitrate Synthase (NifV) |
| Yeast & Fungi | Lysine Biosynthesis (α-aminoadipate pathway) | Homocitrate Synthase (e.g., Lys20/Lys21 in S. cerevisiae) |
| Archaea | Lysine Biosynthesis (α-aminoadipate pathway) | Homocitrate Synthase |
Metabolite Profiles in Energy Metabolic Pathways
This compound is closely linked to central energy metabolism through its precursors, acetyl-CoA and α-ketoglutarate. α-ketoglutarate is a key intermediate of the citric acid (TCA) cycle, a central hub of cellular energy production. The synthesis of homocitrate, therefore, draws from this crucial metabolic pool. nih.gov
In organisms that perform lysine biosynthesis via the α-aminoadipate pathway, the production of homocitrate represents a branch point from the TCA cycle. wikipedia.org The regulation of homocitrate synthase is critical to balance the metabolic flux between energy production (TCA cycle) and amino acid biosynthesis. For instance, under conditions of high energy demand, the activity of homocitrate synthase may be downregulated to conserve α-ketoglutarate for the TCA cycle. Conversely, when lysine is required for protein synthesis, the flux towards homocitrate formation would be increased.
While not a direct intermediate in the canonical pathways of glycolysis or the TCA cycle, its synthesis and subsequent metabolism are intrinsically tied to the energy state of the cell.
Formation Mechanisms in Specific Mammalian Metabolic Contexts
In mammals, this compound is not part of a major biosynthetic pathway as mammals are lysine auxotrophs, meaning they cannot synthesize lysine de novo. However, homocitrate has been identified as a minor metabolite in human urine. hmdb.ca Its formation in mammalian systems is thought to occur under specific metabolic conditions.
One proposed mechanism involves the enzyme citrate synthase. In certain metabolic disorders, such as propionic acidemia, there is an accumulation of propionyl-CoA. It is hypothesized that citrate synthase can mistakenly use propionyl-CoA instead of acetyl-CoA and condense it with α-ketoglutarate, leading to the formation of homocitrate. hmdb.ca This indicates that the formation of homocitrate in mammals is likely a result of the promiscuous activity of an existing enzyme with an unusual substrate, rather than a dedicated, regulated pathway.
The metabolic context for its formation is therefore linked to pathological states that result in an altered pool of acyl-CoA molecules. It is not considered a normal, functional metabolite in mammalian energy metabolism.
Enzymology and Structural Biology of R 2 Hydroxybutane 1,2,4 Tricarboxylate Associated Enzymes
Homocitrate Synthase (EC 2.3.3.14)
Homocitrate synthase (HCS), designated as EC 2.3.3.14, is a pivotal enzyme that catalyzes the first committed step in the α-aminoadipate pathway for L-lysine biosynthesis in many fungi and certain archaea. nih.govacs.org This reaction involves the condensation of acetyl-coenzyme A (AcCoA) and 2-oxoglutarate (α-KG) to form (R)-2-hydroxybutane-1,2,4-tricarboxylate, also known as homocitrate, and coenzyme A (CoA). nih.govnih.govresearchgate.net The systematic name for this enzyme is acetyl-CoA:2-oxoglutarate C-acetyltransferase (thioester-hydrolysing, carboxymethyl forming). qmul.ac.uk Given that mammals lack this pathway and are lysine (B10760008) auxotrophs, HCS represents a significant target for the development of antifungal agents. nih.gov
Molecular Architecture and Oligomeric State
Crystal structure analysis of Homocitrate Synthase, particularly from Schizosaccharomyces pombe (SpHCS), reveals a complex and intertwined molecular architecture. The functional enzyme exists as a tightly associated homodimer. nih.govnih.gov This dimeric structure is stabilized by an extensive domain-swapping mechanism between the N-terminal and C-terminal domains of each monomer subunit. nih.govnih.gov The dimerization buries a significant solvent-accessible surface area, approximately 5900 Ų per monomer, which accounts for about 41% of the total monomer surface, indicating a very stable quaternary structure. nih.gov
Each monomer of SpHCS, with a molecular weight of about 47 kDa, is composed of two distinct domains: nih.gov
N-terminal Catalytic Domain: This domain comprises residues 1-300 and features a canonical (α/β)₈ TIM barrel fold, which houses the active site. nih.govnih.gov
C-terminal Domain: This domain consists of a mixed α-helical and β-sheet topology. nih.govnih.gov A notable feature of this domain is a "lid" motif that can occlude the entrance to the active site of the adjacent monomer, suggesting a role in regulating substrate access. nih.govnih.gov
The intertwined nature of the homodimer is crucial for its stability and function, with extensive contacts formed by the lateral association of the TIM barrel domains and interactions between the N-terminal and C-terminal domains of the partner monomers. nih.gov
| Feature | Description | Source |
| Oligomeric State | Homodimer | nih.govnih.gov |
| Stabilization | Domain-swapping between N- and C-terminal domains | nih.govnih.gov |
| Monomer Structure | N-terminal catalytic TIM barrel domain and a C-terminal mixed α/β domain | nih.gov |
| Regulatory Feature | A flexible "lid" motif from the C-terminal domain gates the active site of the neighboring monomer | nih.govnih.gov |
Active Site Topography and Substrate Binding Interactions
The active site of Homocitrate Synthase is located within the N-terminal TIM barrel domain. nih.govnih.gov The binding of the substrate, 2-oxoglutarate (2-OG), is facilitated by a series of specific interactions. The substrate is anchored in the active site through hydrogen bonds and coordination with a divalent metal ion, which is essential for catalysis. nih.govnih.gov In Thermus thermophilus HCS (TtHCS), the metal ion (Mg²⁺ or Cu²⁺) is coordinated in an octahedral geometry by specific amino acid residues (Glu-13, His-197, His-195), the C1-carboxyl and C2-oxo groups of 2-OG, and a water molecule. nih.gov
A key feature regulating substrate access is a flexible "lid" motif originating from the C-terminal domain of the neighboring subunit. nih.govnih.gov In the apoenzyme structure and one of the binary complexes with 2-OG, this lid covers the entrance to the active site. nih.govnih.gov In another complex, the lid is disordered, leaving the active site exposed to the solvent. nih.gov This suggests that the flexibility of the lid is a crucial element in controlling substrate binding and product release. nih.govnih.gov
The binding of the second substrate, Acetyl-CoA, is believed to involve a subdomain that connects the N-terminal catalytic domain and the C-terminal regulatory domain. researchgate.net In the product-bound complex of TtHCS with homocitrate, the C1-carboxyl group of the product forms a hydrogen bond with His-292 from the adjacent subunit, highlighting the residue's direct role in the catalytic process. nih.gov
Catalytic Mechanism and Mechanistic Characterization
The reaction catalyzed by Homocitrate Synthase proceeds through a mixed aldol-Claisen condensation mechanism. nih.gov This mechanism involves acid-base catalysis steps, similar to the reaction catalyzed by citrate (B86180) synthase. nih.gov The proposed mechanism for Saccharomyces cerevisiae HCS (ScHCS) involves a general base abstracting a proton from the methyl group of Acetyl-CoA to form an enolate intermediate. nih.gov This is followed by the nucleophilic attack of the enolate on the α-keto carbon of 2-oxoglutarate. A general acid is proposed to protonate the carbonyl oxygen of 2-oxoglutarate during this step. nih.gov
Mutagenesis and structural studies have implicated a glutamate-histidine catalytic dyad in the initial deprotonation of the acetyl group of AcCoA. nih.gov In the TtHCS structure, His-292 from the neighboring subunit is shown to be directly involved in the mechanism by hydrogen bonding with the C1-carboxyl group of the product, homocitrate. nih.gov
Isotope effect studies provide further insight. For ScHCS, a small, pH-independent primary kinetic isotope effect of about 1.3 was observed using deuteriomethylacetyl-CoA, suggesting that the enolization of AcCoA likely reaches equilibrium before the rate-determining step. acs.org The solvent kinetic deuterium (B1214612) isotope effect for ScHCS was found to be 1, indicating that protons are not in flight during the rate-limiting transition state. acs.org In contrast, for TtHCS, the primary isotope effect with deuterated AcCoA is 1 at low AcCoA concentrations but increases to 2 at high concentrations. nih.gov This, along with a solvent isotope effect of 1.7 at high AcCoA, suggests that a slow conformational change induced by AcCoA binding is linked to the deprotonation of AcCoA's methyl group. nih.govnih.gov
Kinetic Mechanism and Steady-State Parameters
The kinetic mechanism of Homocitrate Synthase can vary depending on the species and the divalent metal ion present. For Saccharomyces cerevisiae HCS, the reaction follows a predominantly ordered Bi-Bi model, where 2-oxoglutarate (α-Kg) binds to the enzyme first, followed by Acetyl-CoA (AcCoA). nih.govacs.org The products are then released sequentially, with CoA released before homocitrate. nih.gov
The HCS from Thermus thermophilus (TtHCS) exhibits a more complex sequential kinetic mechanism. nih.govnih.gov When Mn²⁺ is the divalent cation, the mechanism is steady-state ordered, with α-Kg binding before AcCoA. nih.govnih.gov However, in the presence of Mg²⁺, the mechanism becomes steady-state random. nih.govnih.gov This suggests a difference in the competence of the enzyme-metal-substrate complexes formed. nih.govnih.gov Product inhibition studies using CoASH, which acts as a competitive inhibitor against AcCoA, support these sequential mechanisms. nih.gov
The pH dependence of kinetic parameters for ScHCS reveals pKa values of 6.7 and 8.0, indicating the involvement of one protonated and one unprotonated group for catalysis. acs.org For TtHCS with Mn²⁺, the V/K for α-Kg decreases at low and high pH, giving pK values of approximately 6.5 and 8.0. nih.govnih.gov
Table of Steady-State Kinetic Parameters for HCS
| Enzyme Source | Substrate | Kₘ (μM) | Vₘₐₓ (s⁻¹) | Source |
|---|---|---|---|---|
| S. cerevisiae | α-Ketoglutarate | 540 ± 30 | 0.33 ± 0.03 | acs.org |
| S. cerevisiae | Acetyl-CoA | 60 ± 4 | 0.33 ± 0.03 | acs.org |
| T. thermophilus (with Mn²⁺) | α-Ketoglutarate | 10 ± 1 | 2.0 ± 0.1 | nih.gov |
Structural Basis of Feedback Inhibition (e.g., by L-Lysine)
Homocitrate Synthase is a key regulatory point in the α-aminoadipate pathway and is subject to feedback inhibition by the final product, L-lysine. nih.govumich.edu Structural and functional studies have elucidated the mechanism of this regulation. L-lysine acts as a competitive inhibitor with respect to the substrate 2-oxoglutarate, binding directly within the enzyme's active site. nih.govnih.gov
The crystal structure of Schizosaccharomyces pombe HCS in complex with L-lysine reveals that the inhibitor occupies the same binding pocket as 2-OG. nih.govnih.gov The inherent plasticity of the active site allows it to recognize both the substrate and the inhibitor. nih.gov A crucial element for this differential recognition is a "switch" position within the TIM barrel. nih.gov This switch can distinguish between the C5-carboxylate group of 2-OG and the ε-ammonium group of L-lysine. nih.gov
In Thermus thermophilus HCS, His-72 is a key residue in this switch mechanism. nih.gov It is conserved in lysine-sensitive HCS enzymes and is responsible for binding the C5-carboxylate of 2-OG. nih.gov When L-lysine binds, a rearrangement of active site residues occurs, and His-72 plays a critical role in mediating this conformational change. nih.gov Mutating this residue to leucine (B10760876) renders the enzyme resistant to lysine inhibition, confirming its regulatory function. nih.gov Mutations of residues that interact with the ε-ammonium group of L-lysine also eliminate feedback inhibition. nih.gov
Comparative Structural and Functional Analysis Across Species
Homocitrate Synthase exhibits both conserved features and notable differences across various species, such as the fungi Saccharomyces cerevisiae and Schizosaccharomyces pombe, and the thermophilic bacterium Thermus thermophilus.
Structural Comparison:
The active site topography, including the metal binding site and key catalytic residues, shows a high degree of conservation. nih.govnih.gov However, the residues involved in the regulatory "switch" for lysine inhibition can differ. For instance, His-72 is critical for regulation in TtHCS. nih.gov
Functional Comparison:
The fundamental catalytic mechanism, a mixed aldol-Claisen condensation, is conserved. nih.govnih.gov
Significant differences are observed in the kinetic mechanisms. While ScHCS follows a strictly ordered Bi-Bi mechanism, TtHCS can switch between an ordered and a random mechanism depending on the coordinating metal ion (Mn²⁺ vs. Mg²⁺). acs.orgnih.gov This suggests different evolutionary adaptations for catalytic efficiency and regulation.
Feedback inhibition by L-lysine is a common regulatory strategy, but the sensitivity and specific residues involved can vary. nih.govnih.gov The competitive nature of lysine inhibition with respect to 2-oxoglutarate is a shared characteristic. nih.govnih.gov
These comparative analyses provide insights into the evolution of HCS and highlight how different organisms have fine-tuned the enzyme's structure and kinetics to suit their specific metabolic needs. nih.govnih.govnih.gov
Methanogen Homoaconitase (EC 4.2.1.114)
Methanogen homoaconitase (EC 4.2.1.114) is a key enzyme in the biosynthesis of coenzyme B in methanogenic archaea. It catalyzes the isomerization of this compound (also known as (R)-homocitrate) to (1R,2S)-1-hydroxybutane-1,2,4-tricarboxylate (homoisocitrate) via the intermediate (Z)-but-1-ene-1,2,4-tricarboxylate (cis-homoaconitate).
Methanogen homoaconitase is a complex enzyme typically composed of two distinct subunits: a large subunit and a small subunit. In the model organism Methanocaldococcus jannaschii, these subunits are the proteins MJ1003 (large) and MJ1271 (small). These subunits associate to form a heterotetrameric (α2β2) complex, similar in structure to the related isopropylmalate isomerase. The prokaryotic versions of enzymes in the aconitase family, including isopropylmalate dehydratase, are often heterodimers of a large and small subunit. The genes encoding these two subunits in prokaryotes, such as leuC (large) and leuD (small), are often located adjacent to each other in the genome.
| Organism | Large Subunit | Small Subunit | Quaternary Structure |
| Methanocaldococcus jannaschii | MJ1003 | MJ1271 | Heterotetramer |
The catalytic activity of methanogen homoaconitase is critically dependent on the presence of a [4Fe-4S] iron-sulfur cluster. This cluster is a common feature of the aconitase superfamily of hydro-lyase enzymes. The [4Fe-4S] cluster is not directly involved in redox reactions in this context but plays a crucial role in substrate binding and activation at the enzyme's active site. The assembly and insertion of this cluster are essential for the enzyme's functionality. Reconstitution of the apoenzyme from M. jannaschii with iron and sulfide (B99878) results in a holoenzyme containing a single [4Fe-4S] cluster per dimer, which is necessary for its hydrolyase activity. The lability of this cluster often leads to enzyme inactivation upon exposure to oxygen.
Dehydration: The enzyme first catalyzes the dehydration of (R)-homocitrate, involving an anti-elimination of a water molecule to form the intermediate (Z)-but-1-ene-1,2,4-tricarboxylate.
Hydration: Subsequently, the enzyme catalyzes the hydration of (Z)-but-1-ene-1,2,4-tricarboxylate through an anti-addition of a water molecule to produce (1R,2S)-1-hydroxybutane-1,2,4-tricarboxylate.
A key distinction of the methanogen enzyme is its ability to efficiently catalyze both the dehydration and hydration steps. This is in contrast to some other homoaconitases (classified under EC 4.2.1.36) that were found to only catalyze the hydration of cis-homoaconitate. The catalytic mechanism is homologous to that of aconitase, where the [4Fe-4S] cluster facilitates the precise positioning of the substrate and the catalytic steps of water removal and addition.
The substrate specificity of methanogen homoaconitase is largely determined by the structure of its small subunit. A flexible loop region within the small subunit plays a critical role in distinguishing between the substrates of homoaconitase and the closely related isopropylmalate isomerase (IPMI). In the M. jannaschii small subunit (MJ1271), characteristic residues within this loop are responsible for recognizing tricarboxylate substrates like homocitrate.
Site-directed mutagenesis studies on this flexible loop in MJ1271 have demonstrated its importance. Altering specific residues, such as Arg26 and Thr27, can shift the enzyme's specificity, reducing its homoaconitase activity while increasing its ability to act on IPMI substrates. This indicates that these specific amino acids are key determinants for substrate recognition and binding. The enzyme from methanogens also exhibits a surprisingly broad substrate specificity, being able to process longer-chain analogues of cis-homoaconitate with similar efficiency, a feature that may be unique to methanogen HACN.
| Enzyme Family | Key Substrate Feature | Determinant Region | Example Residues (M. jannaschii HACN) |
| Homoaconitase (HACN) | γ-carboxylate group | Flexible loop in small subunit | Arg26, Thr27 |
| Isopropylmalate Isomerase (IPMI) | Hydrophobic γ-chain group | Flexible loop in small subunit | Val28, Tyr29 (in IPMI) |
Methanogen homoaconitase belongs to the aconitase superfamily of hydro-lyases, which also includes aconitase and isopropylmalate isomerase (IPMI). These enzymes share a common structural fold and a conserved [4Fe-4S] cluster-binding site. The prokaryotic IPMI and homoaconitase enzymes are typically heterodimeric, with the large subunit corresponding to domains 1-3 of the monomeric aconitase and the small subunit corresponding to domain 4.
Homoaconitate Hydratase (EC 4.2.1.36)
Homoaconitate hydratase (EC 4.2.1.36) is an enzyme that catalyzes the hydration of (Z)-but-1-ene-1,2,4-tricarboxylate (cis-homoaconitate) to produce (1R,2S)-1-hydroxybutane-1,2,4-tricarboxylate (homoisocitrate). This enzyme is a member of the hydro-lyase family and is involved in the α-aminoadipate pathway for lysine biosynthesis in organisms like yeast and some bacteria.
Common names for this enzyme include homoaconitase and cis-homoaconitase. Like other members of the aconitase superfamily, its activity is dependent on a [4Fe-4S] cluster. Notably, some enzymes classified under this EC number, such as the one from Thermus thermophilus, have been shown to catalyze only the hydration of cis-homoaconitate and not the preceding dehydration of homocitrate. This is a key distinguishing feature from the methanogen homoaconitase (EC 4.2.1.114), which catalyzes both reactions.
Structural and Mechanistic Similarities with Methanogen Homoaconitase
The enzyme that metabolizes this compound, known as methanogen homoaconitase (HACN), is a member of the aconitase superfamily of hydro-lyase enzymes. acs.org This family also includes aconitase and isopropylmalate isomerase (IPMI). acs.org These enzymes catalyze the stereospecific isomerization of α-hydroxy acids to β-hydroxy acids through dehydration and hydration reactions. acs.org Methanogen HACN, specifically, is crucial in the pathway for coenzyme B biosynthesis in methanogenic archaea. nih.govwikipedia.orgnih.gov
Structurally, these enzymes are iron-sulfur proteins, typically containing a [4Fe-4S] cluster essential for catalysis. grantome.comebi.ac.uk Methanogen homoaconitase from Methanocaldococcus jannaschii is a heterotetrameric enzyme, composed of large and small subunits. nih.govresearchgate.net This is a common feature in the aconitase superfamily, where different domains or subunits contribute to forming the active site. ebi.ac.ukwikipedia.org The archaeal homoaconitases, including the methanogen enzyme, share a common evolutionary ancestor with isopropylmalate isomerases. nih.govresearchgate.net Variations in the amino acid sequences of a flexible loop in the small subunits are correlated with the differences in substrate specificity observed among these enzymes. acs.orgnih.govresearchgate.net
Mechanistically, methanogen homoaconitase catalyzes the isomerization of this compound (also known as (R)-homocitrate) to (1R,2S)-1-hydroxybutane-1,2,4-tricarboxylate (homoisocitrate) via the intermediate (Z)-but-1-ene-1,2,4-tricarboxylate (cis-homoaconitate). wikipedia.orgqmul.ac.uk A key distinction of the methanogen enzyme is its ability to catalyze both the initial dehydration of (R)-homocitrate to cis-homoaconitate and the subsequent hydration of cis-homoaconitate to form homoisocitrate. nih.govnih.govresearchgate.net This contrasts with previously studied fungal and bacterial homoaconitases involved in lysine biosynthesis, which were found to catalyze only the hydration of cis-homoaconitate. nih.govnih.govresearchgate.netqmul.ac.uk The reaction proceeds via a stereospecific anti-elimination and anti-addition of a water molecule, a characteristic shared with other members of the aconitase family. nih.gov
| Feature | Methanogen Homoaconitase (HACN) | Aconitase (Acn) | Isopropylmalate Isomerase (IPMI) |
|---|---|---|---|
| Primary Function | Coenzyme B biosynthesis nih.govwikipedia.org | Tricarboxylic acid (TCA) cycle ebi.ac.ukwikipedia.org | Leucine biosynthesis acs.orgebi.ac.uk |
| Overall Reaction | (R)-Homocitrate ⇌ Homoisocitrate nih.gov | Citrate ⇌ Isocitrate ebi.ac.ukwikipedia.org | 2-Isopropylmalate ⇌ 3-Isopropylmalate ebi.ac.uk |
| Catalytic Capability | Catalyzes both dehydration and hydration steps nih.govnih.gov | Catalyzes both dehydration and hydration steps wikipedia.org | Catalyzes both dehydration and hydration steps ebi.ac.uk |
| Prosthetic Group | [4Fe-4S] cluster qmul.ac.uk | [4Fe-4S] cluster grantome.comwikipedia.org | [4Fe-4S] cluster (in most) ebi.ac.uk |
| Substrate Specificity Determinant | Flexible loop in the small subunit acs.orgnih.govresearchgate.net | Active site residues across multiple domains wikipedia.org | Flexible loop in the small subunit acs.org |
Role of Fe-S Clusters in Catalysis
The catalytic activity of methanogen homoaconitase is critically dependent on a [4Fe-4S] iron-sulfur cluster located in its active site. qmul.ac.ukqmul.ac.uk Unlike many Fe-S proteins where the cluster's role is confined to electron transfer, in the aconitase superfamily, the [4Fe-4S] cluster participates directly in the non-redox catalytic mechanism. grantome.comwikipedia.orgnih.gov
The cluster functions as a Lewis acid, facilitating the dehydration-hydration chemistry by coordinating the substrate. researchgate.net In its active state, the cluster is a cubane (B1203433) [4Fe-4S]²⁺. wikipedia.org Three of the iron atoms are ligated to cysteine residues from the protein backbone, while the fourth iron atom (Feα) is labile and not coordinated by a cysteine. wikipedia.org This unique, solvent-exposed iron atom is crucial for binding the substrate. nih.gov It interacts directly with a carboxyl group and the hydroxyl group of this compound. nih.gov
This interaction serves two main purposes:
Anchoring the Substrate : It correctly orients the substrate within the active site for the stereospecific reaction.
Catalysis : By binding the hydroxyl group, the Fe-S cluster acts as a Lewis acid, making the hydroxyl group a better leaving group and facilitating its elimination as a water molecule during the dehydration step. researchgate.net
The enzyme can exist in an inactive state with a [3Fe-4S]⁺ cluster. wikipedia.org Activation requires the incorporation of a ferrous iron atom to form the complete [4Fe-4S]²⁺ cluster. wikipedia.orgnih.gov This activation process is often associated with a conformational change in the enzyme that is necessary to achieve the catalytically competent state. nih.gov The reduction of the cluster initiates this change, allowing the enzyme to bind transition-state analogs, which the inactive form cannot. nih.gov The Fe-S cluster, therefore, plays a dual role: it is a structural linchpin essential for the enzyme's active conformation and a direct participant in the chemical transformation of the substrate. grantome.comnih.gov
| Function | Description |
|---|---|
| Substrate Binding | The labile fourth iron atom (Feα) directly coordinates to the C2-hydroxyl and a carboxyl group of the substrate, anchoring it in the active site. nih.govnih.gov |
| Lewis Acid Catalysis | The cluster withdraws electron density from the hydroxyl group, making it a better leaving group and facilitating the dehydration step. researchgate.net |
| Structural Integrity | The presence of the complete [4Fe-4S] cluster is required to maintain the active conformation of the enzyme. wikipedia.orgnih.gov |
| Reaction Stereospecificity | By rigidly positioning the substrate, the cluster ensures the correct stereochemistry of the dehydration and hydration steps. acs.org |
Regulation of R 2 Hydroxybutane 1,2,4 Tricarboxylate Metabolism
Transcriptional and Post-Translational Control of Biosynthetic Enzymes
The expression of enzymes involved in homocitrate biosynthesis is tightly controlled at both the transcriptional and post-translational levels to adapt to the cell's metabolic needs.
Transcriptional Control: In yeast, the synthesis of many amino acids is coordinately regulated by a system known as the general control (GCN) system. oup.com The transcription factor GCN4 is a key player in this system, binding to specific promoter regions of genes that encode enzymes for amino acid metabolism. oup.com While direct transcriptional control mechanisms for homocitrate synthase (HCS) are complex, feedback from the pathway's end product, lysine (B10760008), can influence transcription. For instance, the inhibition of HCS by lysine leads to a reduced production of α-aminoadipate semialdehyde, which in turn diminishes the activity of transcriptional activators like Lys14 in yeast, thereby downregulating the expression of lysine biosynthesis genes. nih.gov
Interestingly, studies in Saccharomyces cerevisiae have revealed that HCS isozymes (Lys20 and Lys21) are predominantly located in the nucleus and bound to chromatin. nih.gov This localization is unusual as other enzymes in the lysine biosynthetic pathway are found in the cytoplasm or mitochondria. nih.gov This suggests that HCS may have a dual function, participating not only in lysine synthesis but also in nuclear activities related to chromatin regulation, potentially linking cellular metabolism directly to gene expression. nih.gov
Post-Translational Control: Post-translational modifications (PTMs) are crucial for rapidly regulating enzyme function, stability, and localization. abcam.comlibretexts.orgthermofisher.com These modifications involve the covalent addition of chemical groups to amino acid side chains. libretexts.org Common PTMs include phosphorylation, acetylation, methylation, and ubiquitination. abcam.comcreative-proteomics.com For example, phosphorylation, the addition of a phosphate (B84403) group by kinases, can act as a molecular switch to turn enzyme activity on or off. abcam.comthermofisher.com While specific PTMs directly regulating HCS are not extensively detailed in the available literature, it is a common mechanism for controlling metabolic enzymes. nih.gov For instance, the acetylation of lysine residues on various metabolic enzymes is known to modulate their activity, and methylation plays a key role in regulating protein function and interactions. abcam.comcreative-proteomics.com These reversible modifications allow the cell to quickly respond to changing metabolic states without altering gene expression. libretexts.org
Allosteric Regulation and Feedback Mechanisms (e.g., Lysine-mediated Inhibition of Homocitrate Synthase)
One of the most significant and well-characterized regulatory mechanisms controlling homocitrate synthesis is the feedback inhibition of homocitrate synthase (HCS) by the end-product of the pathway, L-lysine. researchgate.netumich.edu This is a classic example of allosteric regulation, where the binding of a molecule at a site other than the active site modulates the enzyme's activity. semanticscholar.org
The inhibition of HCS by lysine is a pivotal control point in the α-aminoadipate pathway. nih.gov In organisms like Saccharomyces cerevisiae and Schizosaccharomyces pombe, high concentrations of lysine effectively shut down the HCS-catalyzed reaction. nih.govcreative-proteomics.com This prevents the unnecessary synthesis of lysine when it is already abundant, conserving cellular resources.
There has been debate regarding the precise mechanism of this inhibition. Some studies have proposed a competitive inhibition model, where lysine competes with the substrate, 2-oxoglutarate, for binding to the active site of HCS. nih.gov Structural and kinetic data for the HCS from S. pombe support this competitive model. nih.gov However, other research, including genetic studies on the HCS isozymes from S. cerevisiae, has identified mutations distant from the active site that make the enzyme resistant to feedback inhibition, suggesting an allosteric mechanism is at play. nih.gov It is also possible that a hybrid mechanism exists, where lysine binding competitively inhibits one subunit of the homodimeric enzyme while inducing an allosteric signal that inhibits the adjacent subunit. nih.gov
| Organism | Enzyme | Proposed Inhibition Mechanism | Key Evidence |
|---|---|---|---|
| Saccharomyces cerevisiae | HCS (Lys20, Lys21) | Allosteric/Competitive | Mutations distal to the active site confer resistance to feedback regulation. nih.gov |
| Schizosaccharomyces pombe | HCS | Competitive | Structural data shows lysine binding in the active site, competing with 2-oxoglutarate. nih.govnih.gov |
| Yarrowia lipolytica | HCS | Allosteric | An alternative effector-binding site was proposed. nih.gov |
Metabolic Flux Control and Pathway Bottlenecks
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system, helping to understand the central metabolism of a cell. wikipedia.org By tracking the flow of isotopically labeled substrates through a metabolic network, MFA can identify rate-limiting steps and potential bottlenecks that constrain the production of a desired compound. wikipedia.orgplos.org
In the context of (R)-2-hydroxybutane-1,2,4-tricarboxylate synthesis, the flux through the α-aminoadipate pathway is tightly controlled to balance the supply of lysine with cellular demand. The primary point of flux control is the initial reaction catalyzed by homocitrate synthase (HCS). nih.govnih.gov The stringent feedback inhibition of HCS by lysine ensures that the metabolic flux into the pathway is immediately reduced when lysine levels are sufficient. researchgate.net
| Control Point | Mechanism | Impact on Metabolic Flux |
|---|---|---|
| Homocitrate Synthase (HCS) | Feedback inhibition by L-lysine | Strictly controls and can be a major bottleneck for the metabolic flux into the lysine synthesis pathway. researchgate.net |
| Substrate Availability | Concentration of Acetyl-CoA and 2-oxoglutarate | Availability of precursors from central carbon metabolism can limit the initial reaction rate. |
| Gene Expression | Transcriptional regulation (e.g., GCN system) | Determines the total amount of biosynthetic enzymes available, setting an upper limit on pathway capacity. oup.com |
Environmental and Nutritional Modulators of Production
Nutritional Modulators: The availability of key nutrients is a primary determinant of metabolic activity. In yeast, the general control (GCN) system, which regulates amino acid synthesis, is activated under conditions of amino acid starvation, leading to increased expression of biosynthetic enzymes. oup.com Therefore, low levels of lysine or other amino acids would be expected to upregulate the α-aminoadipate pathway, increasing homocitrate production. Conversely, a nutrient-rich environment, particularly one high in lysine, would lead to the repression of this pathway through feedback inhibition and potentially transcriptional downregulation. oup.comnih.gov The availability of carbon and nitrogen sources also directly impacts the pool of precursors like acetyl-CoA and 2-oxoglutarate, which are necessary for homocitrate synthesis. nih.gov
Advanced Research Methodologies and Analytical Approaches for R 2 Hydroxybutane 1,2,4 Tricarboxylate Studies
Biochemical and Enzymatic Assays
Biochemical and enzymatic assays are fundamental to characterizing the enzymes that interact with (R)-2-hydroxybutane-1,2,4-tricarboxylate. These assays allow for the measurement of enzyme activity and the determination of key kinetic parameters, providing insight into catalytic efficiency and substrate specificity.
Kinetic Parameter Determination
Determining the kinetic parameters of an enzyme, such as the Michaelis constant (K_m) and the maximum reaction velocity (V_max), is essential for understanding its catalytic mechanism and efficiency. nih.gov These parameters are derived by measuring the initial reaction rate at various substrate concentrations. The data generated from the spectrophotometric or chromatographic assays described above are fitted to kinetic models, most commonly the Michaelis-Menten equation.
The process typically involves:
Measuring Initial Velocities: A series of experiments is conducted where the concentration of this compound (the substrate) is varied while keeping the enzyme concentration constant. The initial rate of product formation or substrate consumption is measured for each concentration.
Data Plotting: The data are often visualized using plots such as the Lineweaver-Burk plot, which can help in estimating K_m and V_max. nih.gov
Non-linear Regression: Modern approaches rely on non-linear regression analysis to fit the velocity versus substrate data directly to the Michaelis-Menten equation, providing more accurate parameter estimates.
A graphical method has also been described for determining kinetic parameters when a significant fraction of the substrate is bound to the enzyme, which can be the case at high enzyme concentrations. nih.gov This method does not require prior knowledge of the reaction mechanism or a separate determination of V_max. nih.gov
Molecular Biology and Genetic Engineering Strategies
Molecular biology and genetic engineering provide powerful tools to investigate the genes and proteins involved in the metabolism of this compound. These strategies allow for the study of gene regulation and the detailed exploration of enzyme structure-function relationships.
Gene Expression and Regulation Studies
Understanding how the genes encoding enzymes of a metabolic pathway are controlled is crucial for metabolic engineering and for comprehending cellular responses to different conditions. Gene expression studies focus on quantifying the amount of mRNA transcribed from a specific gene.
Common techniques include:
Quantitative Real-Time PCR (qRT-PCR): This is a sensitive method used to measure the expression levels of specific genes. Gene expression is calculated using methods like the 2^−ΔΔCt method, with a reference gene used for normalization. mdpi.com
RNA Sequencing (RNA-Seq): This high-throughput sequencing technique provides a comprehensive, unbiased view of the entire transcriptome, allowing for the identification of all genes that are differentially expressed under certain conditions.
These studies can reveal how the biosynthesis of this compound is regulated at the transcriptional level in response to environmental cues or genetic modifications. Metabolic pathways are known to be interconnected with gene regulation through various mechanisms, including the control of histone modifications by metabolic intermediates. nih.gov
Site-Directed Mutagenesis for Structure-Function Elucidation
Site-directed mutagenesis is a precise technique used to create specific, targeted changes in a DNA sequence, resulting in a modified protein. researchgate.net This method is invaluable for identifying key amino acid residues within an enzyme's active site that are critical for substrate binding and catalysis. frontiersin.org By changing a specific amino acid and observing the effect on enzyme activity, researchers can infer the residue's function. nih.gov
The typical workflow involves:
Homology Modeling/Structure Determination: If the 3D structure of the target enzyme is unknown, a model is often created based on the known structures of related proteins. This model helps in identifying potential key residues in the active site. frontiersin.org
Mutagenesis: A specific codon in the gene encoding the enzyme is altered using PCR-based methods to substitute the desired amino acid. mdpi.com
Protein Expression and Purification: The mutated gene is expressed in a host organism (e.g., E. coli), and the resulting modified protein is purified. acs.org
Functional Characterization: The kinetic parameters (K_m, k_cat) of the mutant enzyme are determined and compared to the wild-type enzyme to assess the impact of the mutation. nih.govresearchgate.net
This approach has been successfully used to identify catalytic residues and improve the enzymatic activity of enzymes involved in the biosynthesis of other carboxylic acids. nih.gov
Proteomics and Protein Engineering
Proteomics and protein engineering represent advanced strategies for the global analysis of proteins and the targeted modification of enzymes for improved performance.
Proteomics: This field involves the large-scale study of proteins, particularly their structures and functions. In the context of this compound metabolism, proteomics can be used to:
Identify and Quantify Enzymes: Using mass spectrometry-based techniques, researchers can identify all the proteins expressed in an organism under specific conditions and quantify their relative abundance. This can reveal changes in the levels of enzymes involved in the metabolic pathway of interest.
Analyze Post-Translational Modifications: Proteomics can detect modifications to proteins (e.g., phosphorylation, acetylation) that regulate their activity, providing another layer of information on metabolic control. nih.gov
Activity-Based Protein Profiling (ABPP): This chemoproteomic platform uses chemical probes that react with active enzyme families to directly measure their functional state in complex biological systems. nih.gov
Protein Engineering: This discipline focuses on developing useful or valuable proteins by modifying their amino acid sequences. researchgate.net The goal is to create enzymes with enhanced properties for specific applications, such as improved catalytic efficiency, altered substrate specificity, or increased stability under industrial process conditions. researchgate.netsemanticscholar.org Strategies include:
Rational Design: Based on the knowledge of an enzyme's structure and mechanism (often gained from site-directed mutagenesis studies), specific changes are designed to achieve a desired property. researchgate.net
Directed Evolution: This method mimics natural selection in the laboratory. It involves creating a large library of gene variants through random mutagenesis, expressing these variants, and screening for the enzymes with the desired improvements. nih.gov
These engineering efforts are critical for optimizing microbial strains for the biotechnological production of valuable chemicals derived from or related to this compound. nih.gov
Metabolomics and Isotopic Labeling Techniques
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. nih.gov It provides a functional readout of the cellular state. When combined with isotopic labeling, these techniques become powerful tools for dissecting metabolic pathways and quantifying the flow of metabolites.
The identification and quantification of this compound in complex biological samples is a significant analytical challenge due to its polarity and the presence of numerous other related compounds. lcms.cz Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred method for analyzing polar metabolites like tricarboxylic acids. nih.govnih.govphenomenex.com
A typical metabolomics workflow for analyzing this compound includes: arome-science.comnih.gov
Sample Preparation: Extraction of metabolites from the biological matrix while preserving their chemical integrity.
Chromatographic Separation: Using techniques like hydrophilic interaction chromatography (HILIC) or reversed-phase chromatography with an ion-pairing agent to separate this compound from other metabolites. youtube.com
Mass Spectrometry Detection: The separated metabolites are ionized and detected by a mass spectrometer, which measures the mass-to-charge ratio of the parent ion and its fragments, allowing for specific and sensitive quantification. nih.govlcms.cz
| Parameter | Setting |
| Chromatography | HILIC |
| Column | Amide-based stationary phase |
| Mobile Phase | Acetonitrile/Water with buffer |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MS Analysis | Selected Reaction Monitoring (SRM) |
| Precursor Ion (m/z) | 205.04 |
| Fragment Ions (m/z) | 187.03, 129.02, 87.01 |
This table provides hypothetical, yet typical, LC-MS/MS parameters for the analysis of this compound (deprotonated molecular weight approx. 205.1 g/mol ).
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. creative-proteomics.com 13C-MFA involves introducing a substrate labeled with a stable isotope, such as ¹³C-glucose, into a biological system. kuleuven.benih.gov As the labeled substrate is metabolized, the ¹³C atoms are incorporated into downstream metabolites, including intermediates like this compound.
By measuring the distribution of ¹³C in the metabolite pools using mass spectrometry or NMR, it is possible to deduce the relative activities of different metabolic pathways. creative-proteomics.comnih.govnih.gov For example, tracing the incorporation of ¹³C from glucose into the carbon backbone of this compound can reveal the specific pathways contributing to its synthesis. frontiersin.orgresearchgate.net This approach provides a dynamic view of metabolism that cannot be obtained by simply measuring metabolite concentrations. nih.gov
| Metabolite Isotopologue | Relative Abundance (%) at Steady State |
| M+0 (all ¹²C) | 10 |
| M+1 | 15 |
| M+2 | 30 |
| M+3 | 25 |
| M+4 | 15 |
| M+5 | 5 |
| M+6 | <1 |
This illustrative table shows a hypothetical mass isotopologue distribution for a C6 metabolite like a precursor to this compound after labeling with ¹³C-glucose. The distribution pattern provides clues about the metabolic pathways that were active.
Reporter metabolite analysis is a systems biology approach that integrates transcriptomic data (measuring gene expression) with the structure of a metabolic network to identify key points of metabolic regulation. pnas.orgnih.gov The algorithm identifies "reporter metabolites," which are metabolites around which the enzymes involved show the most significant and coordinated changes in gene expression in response to a perturbation. pnas.orgembopress.org
This method allows researchers to pinpoint metabolic hotspots that are under tight transcriptional control. If, under certain conditions (e.g., environmental stress or a genetic mutation), the genes encoding enzymes that produce or consume this compound are significantly and collectively up- or down-regulated, this compound would be identified as a reporter metabolite. reporterpathways.orgnih.gov Such a finding would suggest that the regulation of the metabolic flux around this compound is a critical part of the cell's response to the given condition.
Structural Biology Techniques
Understanding the function of an enzyme at a molecular level requires knowledge of its three-dimensional structure. Structural biology techniques provide atomic-level insights into how an enzyme binds its substrate, such as this compound, and catalyzes a chemical reaction.
The primary methods for determining enzyme structures are:
X-ray Crystallography: This technique requires the enzyme to be purified and crystallized. eolss.net The crystal is then exposed to X-rays, and the resulting diffraction pattern is used to calculate the positions of the atoms within the protein, revealing its detailed 3D structure. Resolving the structure of an enzyme in a complex with this compound can show the precise interactions within the active site that are responsible for substrate binding and catalysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to determine the structure of proteins in solution, which can be closer to their native state. It is particularly useful for studying enzyme dynamics and interactions with other molecules.
Cryo-Electron Microscopy (Cryo-EM): This technique is increasingly used for determining the structure of large protein complexes and membrane proteins that are difficult to crystallize.
Structural information is invaluable for understanding enzyme mechanisms and is a prerequisite for effective rational enzyme design. tandfonline.comcreative-enzymes.com
X-ray Crystallography for High-Resolution Structures
X-ray crystallography is a primary technique for determining the three-dimensional atomic structure of molecules, including enzymes that interact with this compound. This method has provided high-resolution insights into the architecture of homocitrate synthase (HCS), revealing critical details about its catalytic mechanism and substrate binding.
Crystal structures of HCS from various organisms, such as the fungus Schizosaccharomyces pombe and the bacterium Thermus thermophilus, have been determined. nih.govrcsb.org These studies show that HCS typically forms an intertwined homodimer. nih.govnih.gov Each monomer consists of a catalytic N-terminal domain with a TIM barrel fold and a C-terminal domain with a mixed α/β topology. nih.govnih.gov
The active site is located within the TIM barrel, where the substrate 2-oxoglutarate binds through hydrogen bonds and coordinates with a divalent metal ion, such as Zn(II) or Mg(II). nih.govresearchgate.net A flexible "lid" motif from the C-terminal domain of one monomer can cover the active site of the adjacent monomer. nih.govnih.gov This lid appears to regulate substrate access to the active site, as structures have been solved in both "open" and "closed" conformations. nih.gov The resolution of these crystal structures, often better than 2.0 Å, allows for precise mapping of the interactions between the enzyme and its substrates or inhibitors, which is invaluable for understanding its function and for designing potential antifungal drugs targeting the lysine (B10760008) biosynthesis pathway. nih.govrcsb.org
Spectroscopic Methods for Active Site Characterization (e.g., EPR for Fe-S clusters)
Spectroscopic techniques are essential for probing the electronic structure and coordination environment of metal centers in enzymes, which are often central to catalysis. In the context of this compound, these methods are particularly important for studying nitrogenase, where homocitrate is a ligand to the complex iron-sulfur (Fe-S) cluster at the active site. escholarship.orgacs.org
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for characterizing paramagnetic species, such as Fe-S clusters in specific oxidation states. nih.gov The technique detects species with unpaired electrons and provides information about their electronic structure through the g-tensor. acs.org EPR has been used extensively to study the FeMo cofactor of nitrogenase. bohrium.com These studies have identified distinct EPR signals corresponding to different states of the enzyme during catalysis, helping to elucidate the mechanism of nitrogen fixation. escholarship.orgbohrium.com By using isotopes like 57Fe, researchers can confirm that the observed EPR signals originate from the iron-containing clusters. bohrium.com
Other spectroscopic methods that complement EPR include:
Electron Nuclear Double Resonance (ENDOR): Provides information about the interactions between the paramagnetic center and nearby magnetic nuclei, helping to identify ligands. acs.org
Magnetic Circular Dichroism (MCD): Offers insights into the electronic structure of metal centers, even for EPR-silent species. escholarship.org
Resonance Raman (RR) Spectroscopy: Uses laser excitation to probe vibrational modes of the active site, giving information on bonding and coordination. acs.orgmdpi.com
Nuclear Resonance Vibrational Spectroscopy (NRVS): A synchrotron-based technique that selectively observes vibrational modes involving Mössbauer-active nuclei like 57Fe, providing detailed information on the Fe-S cluster dynamics. acs.org
Together, these methods provide a detailed picture of the active site environment where homocitrate plays its vital role in nitrogenase.
Computational and In Silico Approaches
Molecular Docking and Ligand Binding Predictions (e.g., for inhibitors of homocitrate synthase)
Computational methods, particularly molecular docking, are critical for predicting how ligands, such as substrates or inhibitors, bind to a protein's active site. mdpi.com This approach is widely used in drug discovery and is highly relevant for identifying potential inhibitors of homocitrate synthase (HCS), a target for antifungal agents. sapub.org
Molecular docking simulations use the three-dimensional structure of a target protein, often obtained from X-ray crystallography, to predict the preferred orientation and binding affinity of a small molecule. mdpi.com The binding affinity is typically expressed as a docking score or binding energy (e.g., in kcal/mol), where a lower value indicates a more favorable interaction. taylorandfrancis.com
A study on HCS from Nostoc punctiforme used molecular docking to screen potential inhibitors. sapub.org The analysis identified several compounds, including 1,10-phenanthroline (B135089) and oxalylglycine, as having the best binding affinities. sapub.org The docking results also revealed the specific amino acid residues in the active site (such as THR9, ARG12, GLU43, and HIS193) that form hydrogen bonds and other interactions with the inhibitors. sapub.org This information is crucial for understanding the mechanism of inhibition and for the rational design of more potent and selective drugs.
| Inhibitor | Binding Affinity (kcal/mol) | Interacting Residues Identified |
|---|---|---|
| 1,10-phenanthroline | -8.2 | THR9, ARG12, ASP13, GLU43, HIS92, HIS193 sapub.org |
| Oxalylglycine | -7.9 | ARG12, ASP13, GLU43, HIS92, HIS195, ASN217 sapub.org |
| 2,2'-Dipyridyl | -7.5 | THR9, ARG12, GLU136, ARG160, HIS193 sapub.org |
| Thialysine | -7.1 | ASP13, GLU43, GLU225, ARG162, ASN229 sapub.org |
| Hydroxylysine | -6.8 | GLU43, GLU136, ARG162, ASN217, GLU225 sapub.org |
Metabolic Network Reconstruction and Modeling (e.g., Flux Balance Analysis)
To understand the role of this compound in the broader context of cellular metabolism, researchers construct genome-scale metabolic models. wikipedia.orgnih.gov These models are comprehensive representations of all known metabolic reactions in an organism, derived from genomic and biochemical data. wikipedia.org
Metabolic network reconstruction involves compiling a list of all metabolic reactions and the genes that encode the catalyzing enzymes. nih.gov This information is represented mathematically in a stoichiometric matrix (S), where each column represents a reaction and each row represents a metabolite. researchgate.net
Flux Balance Analysis (FBA) is a mathematical technique used to simulate the flow of metabolites (fluxes) through this reconstructed network. wikipedia.orgcreative-proteomics.com FBA assumes a steady state, meaning the concentration of intracellular metabolites remains constant over time. lanl.gov By applying constraints, such as nutrient availability, and defining a biological objective, like maximizing growth (biomass production), FBA can predict the distribution of metabolic fluxes throughout the entire network. wikipedia.orgcreative-proteomics.com
This approach has been used to model complex processes involving homocitrate, such as symbiotic nitrogen fixation. researchgate.net For example, a model of soybean and its nitrogen-fixing symbiont Bradyrhizobium diazoefficiens predicted the carbon cost associated with nitrogen fixation, a process reliant on the homocitrate-containing FeMo cofactor. researchgate.net FBA can be used to perform in silico experiments, such as simulating gene deletions, to predict which enzymes are essential for growth under specific conditions, providing valuable insights for metabolic engineering and understanding metabolic diseases. wikipedia.org
Biotechnological Applications and Metabolic Engineering of R 2 Hydroxybutane 1,2,4 Tricarboxylate Pathways
Engineering Microbial Systems for Enhanced Biosynthesis of Homocitrate
The biosynthesis of (R)-2-hydroxybutane-1,2,4-tricarboxylate, commonly known as homocitrate, is the initial and rate-limiting step in the α-aminoadipate (AAA) pathway for lysine (B10760008) biosynthesis in many fungi and certain archaea. nih.govumich.edu The key enzyme catalyzing this reaction is homocitrate synthase (HCS), which facilitates the condensation of acetyl-CoA and 2-oxoglutarate to form homocitrate. asm.orgnih.gov A significant challenge in the microbial overproduction of compounds derived from the AAA pathway is the tight regulation of HCS activity through feedback inhibition by the end-product, L-lysine. nih.govasm.orgnih.gov This regulation effectively limits the metabolic flux towards homocitrate and downstream products. nih.gov
Metabolic engineering efforts have therefore centered on alleviating this feedback inhibition to enhance homocitrate biosynthesis. A primary strategy involves the rational design and engineering of feedback-inhibition-insensitive HCS variants. asm.orgnih.gov By employing techniques such as in silico docking simulations and site-directed mutagenesis, researchers have successfully identified key amino acid residues in HCS that are crucial for lysine binding and inhibition. umich.eduasm.org For instance, in Saccharomyces cerevisiae, substitution of specific serine residues at the active site has been shown to dramatically reduce the enzyme's sensitivity to lysine. asm.org
One study designed a feedback-inhibition-insensitive HCS in S. cerevisiae (ScLys20) by substituting serine at position 385 with glutamate (B1630785) (Ser385Glu). asm.org Enzymatic analysis revealed that this variant was significantly less sensitive to lysine inhibition compared to both the wild-type enzyme and another known variant, Ser385Phe. asm.org Consequently, yeast cells expressing the Ser385Glu variant exhibited a 4.62-fold higher lysine content than cells with the wild-type HCS, demonstrating the effectiveness of this engineering strategy in enhancing the biosynthetic pathway's output. asm.orgnih.gov
These engineered microbial systems, equipped with feedback-resistant HCS, can channel more carbon flux towards homocitrate, thereby creating a larger precursor pool for the synthesis of lysine and other valuable downstream compounds. asm.orgnih.gov The development of such robust microbial factories is a testament to the power of combining computational design with experimental validation in metabolic engineering. asm.orgnih.gov
Strategies for Modulating Downstream Product Formation (e.g., Lysine, Coenzyme B)
This compound is a critical metabolic intermediate for the synthesis of several important compounds, most notably L-lysine and coenzyme B. nih.govresearchgate.net Metabolic engineering strategies aimed at modulating the formation of these downstream products often focus on the regulation of the initial step catalyzed by homocitrate synthase (HCS), as well as subsequent enzymatic steps in the respective pathways.
In the context of lysine production, the primary regulatory bottleneck is the feedback inhibition of HCS by lysine. nih.govasm.org Therefore, a key strategy to boost lysine yields is the use of engineered HCS variants that are insensitive to this inhibition. asm.orgnih.gov As detailed in the previous section, mutations in the lysine-binding site of HCS can uncouple the enzyme from downstream lysine concentrations, leading to a significant increase in the metabolic flux through the α-aminoadipate (AAA) pathway and consequently higher lysine accumulation. asm.orgnih.gov For example, the Ser385Glu variant of S. cerevisiae HCS led to a 1.47-fold increase in lysine content compared to the previously known Ser385Phe variant. asm.org
Beyond modifying the HCS enzyme, a comprehensive metabolic engineering approach for enhancing lysine production in organisms like Corynebacterium glutamicum involves several additional strategies. researchgate.netnih.gov These include:
Increasing precursor supply: Engineering central carbon metabolism to enhance the availability of acetyl-CoA and 2-oxoglutarate. researchgate.net
Optimizing cofactor availability: Ensuring an adequate supply of cofactors like NADPH, which are required in large quantities for lysine biosynthesis. nih.govresearchgate.net
Deregulation of other key enzymes: Modifying other regulated enzymes in the lysine biosynthetic pathway, such as aspartate kinase. researchgate.netnih.gov
Eliminating competing pathways: Deleting or attenuating genes involved in the synthesis of by-products like other amino acids to direct more carbon flux towards lysine. nih.govsemanticscholar.org
Enhancing lysine export: Overexpressing lysine-specific exporters to facilitate the secretion of the final product and alleviate potential intracellular toxicity. nih.gov
In methanogenic archaea, homocitrate serves as a precursor for the biosynthesis of coenzyme B. researchgate.net The pathway involves the isomerization of homocitrate to homoisocitrate, a reaction catalyzed by homoaconitase. researchgate.net This is followed by a series of reactions including oxidative decarboxylation to form 2-oxosuberate, a key intermediate in the coenzyme B pathway. researchgate.net Strategies to modulate coenzyme B formation could involve the engineering of homoaconitase and other downstream enzymes to enhance their catalytic efficiency and substrate specificity. The discovery that methanogen homoaconitase can catalyze both the dehydration of homocitrate and the hydration of cis-homoaconitate opens up avenues for pathway optimization. researchgate.net
Industrial Relevance for Bioproduction of Related Compounds
The metabolic pathways involving this compound have significant industrial relevance, primarily for the large-scale production of L-lysine. nih.govresearchgate.net L-lysine is an essential amino acid with a global market size exceeding 600,000 tons per year, primarily used as a feed supplement in the agricultural industry. nih.govresearchgate.net The biotechnological production of lysine through microbial fermentation is a well-established industrial process, with organisms like Corynebacterium glutamicum and, more recently, engineered Saccharomyces cerevisiae serving as the primary production hosts. nih.govnih.govnih.gov
The economic viability of industrial bioproduction hinges on achieving high titers, yields, and productivities. researchgate.net Metabolic engineering of the homocitrate pathway has been instrumental in improving the efficiency of lysine-producing strains. researchgate.netnih.gov As discussed, the key to this success has been the rational engineering of homocitrate synthase (HCS) to be resistant to lysine feedback inhibition, thereby increasing the carbon flux directed towards lysine synthesis. asm.orgnih.gov The development of these superior production strains through genetic engineering has been a major driver in making the bio-based production of lysine cost-competitive with traditional chemical synthesis methods. nih.govresearchgate.net
Beyond lysine, the engineering of homocitrate-related pathways holds promise for the industrial bioproduction of other valuable chemicals. The intermediates of the α-aminoadipate (AAA) pathway could serve as precursors for the synthesis of specialty chemicals, biopolymers, and pharmaceuticals. mdpi.comresearchgate.net For example, α-aminoadipic acid itself has potential applications. The principles of synthetic biology allow for the design of microbial cell factories capable of converting renewable feedstocks, such as glucose, into a wide array of desired products. aist.go.jpmdpi.com
The industrial relevance of these pathways is further enhanced by the growing demand for sustainable and environmentally friendly production methods. mdpi.comresearchgate.net Microbial fermentation processes offer several advantages over conventional chemical synthesis, including the use of renewable resources, lower energy consumption, and reduced generation of hazardous waste. mdpi.com As our understanding of metabolic pathways and our ability to engineer microbial genomes continue to advance, the industrial bioproduction of compounds derived from or related to this compound is poised for significant growth.
Interactive Data Table: Comparison of Engineered Homocitrate Synthase Variants in S. cerevisiae
| HCS Variant | Key Mutation | Relative Lysine Content (Compared to Wild-Type) | Reference |
| Wild-Type | None | 1.00 | asm.org |
| Ser385Phe | Serine to Phenylalanine at position 385 | ~3.14 | asm.org |
| Ser385Glu | Serine to Glutamate at position 385 | 4.62 | asm.orgnih.gov |
Future Research Directions and Unanswered Questions Regarding R 2 Hydroxybutane 1,2,4 Tricarboxylate
Elucidation of Novel Enzymes and Reaction Pathways
Future research is anticipated to focus on the discovery and characterization of novel enzymes involved in the metabolism of (R)-2-hydroxybutane-1,2,4-tricarboxylate. While the canonical α-aminoadipate pathway for lysine (B10760008) biosynthesis is well-established, the potential for alternative or variant enzymatic pathways remains an open area of investigation. The discovery of new biocatalysts could offer more efficient or stereoselective methods for the synthesis of hydroxy-tricarboxylic acids. researchgate.netnih.gov
The exploration of protein engineering and synthetic biology presents a promising frontier for creating novel metabolic pathways for the production of non-natural organic acids, including derivatives of this compound. sciepublish.commdpi.comnih.gov By designing and implementing artificial biological pathways, it may be possible to produce this compound with high efficiency and specificity. oup.com
Table 1: Potential Research Directions for Novel Enzyme and Pathway Discovery
| Research Area | Objective | Potential Impact |
|---|---|---|
| Enzyme Prospecting | Identify novel enzymes from diverse microbial sources capable of synthesizing or modifying this compound. | Discovery of biocatalysts with improved properties such as higher activity, stability, or altered substrate specificity. |
| Protein Engineering | Modify existing enzymes, such as homocitrate synthase, to alter their substrate specificity or catalytic mechanism. | Creation of enzymes that can produce novel derivatives of this compound or improve its production. |
| Synthetic Biology | Construct novel metabolic pathways in microbial hosts for the de novo biosynthesis of this compound or its analogs. mdpi.com | Development of sustainable and cost-effective methods for the production of valuable organic acids. |
Deeper Understanding of Regulatory Networks and Metabolic Crosstalk
A thorough comprehension of the regulatory networks governing the flux of this compound is crucial. The intricate interplay between the lysine biosynthesis pathway and other central metabolic routes, such as the tricarboxylic acid (TCA) cycle and amino acid metabolism, necessitates further investigation. Understanding these connections is key to predicting how changes in cellular conditions will affect the production and utilization of this compound.
Future studies will likely employ systems biology approaches to map the complex regulatory interactions. This includes identifying transcription factors, allosteric regulators, and post-translational modifications that modulate the activity of enzymes involved in this compound metabolism. Elucidating these mechanisms will provide a more holistic view of its role in cellular physiology.
Development of Advanced Analytical and Engineering Tools
Progress in our understanding of this compound is intrinsically linked to the development of more sophisticated analytical and engineering tools. Advanced chromatographic and mass spectrometric techniques are essential for the accurate detection and quantification of this molecule and its isomers in complex biological matrices. creative-proteomics.comcreative-proteomics.comscialert.netnih.govresearchgate.net High-resolution mass spectrometry, coupled with techniques like ion mobility spectrometry, can aid in differentiating between structurally similar isomers. lcms.czescholarship.orgnih.govnih.govescholarship.org
Metabolic engineering strategies will continue to be refined for the enhanced production of this compound and other valuable organic acids. nih.goviastate.eduresearchgate.net This includes the development of robust microbial chassis, optimization of fermentation conditions, and the implementation of synthetic biology tools for precise control of metabolic pathways. nih.govmdpi.com
Table 2: Advanced Tools for the Study and Production of this compound
| Tool/Technique | Application | Advancement |
|---|---|---|
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation, identification, and quantification of organic acids. creative-proteomics.com | Improved column chemistries and mass analyzers for higher resolution and sensitivity. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile organic acid derivatives. creative-proteomics.com | Enhanced derivatization methods for broader compound coverage. |
| Metabolic Engineering | Optimization of microbial strains for the overproduction of specific organic acids. researchgate.net | Application of CRISPR-Cas9 and other gene editing tools for precise genome modification. |
| Synthetic Biology | Design and construction of novel metabolic pathways. mdpi.com | Development of standardized genetic parts and circuits for predictable control of gene expression. |
Systems-Level Integration of Omics Data for Comprehensive Understanding
A systems-level understanding of the role of this compound requires the integration of multiple "omics" datasets, including genomics, transcriptomics, proteomics, and metabolomics. nih.govnih.govfrontiersin.org By combining these data, researchers can construct comprehensive models of the metabolic networks in which this compound participates.
Flux balance analysis (FBA) and other computational modeling techniques can be used to simulate metabolic fluxes and predict the effects of genetic or environmental perturbations on the production of this compound. nih.govresearchgate.netresearchgate.netwikipedia.orgyoutube.com Integrative analysis of transcriptomic and metabolomic data can reveal the regulatory mechanisms that connect gene expression to metabolic output. nih.govnih.govdntb.gov.uaplos.org This holistic approach will be instrumental in elucidating the complete biological significance of this compound. plos.orgnih.govmanchester.ac.uk
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
